S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate

Description

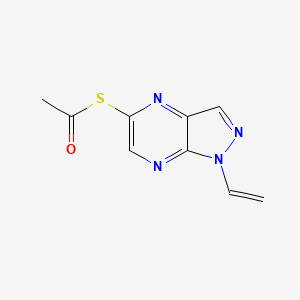

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazin core, substituted with an ethenyl group at position 1 and an ethanethioate (-SC(O)CH₃) moiety at position 5 . The compound’s InChIKey (CZKKOKOXWRMXOQ-RFHHWMCGSA-N) and synonyms, such as CID3077013, are documented in chemical databases .

Properties

CAS No. |

133280-15-6 |

|---|---|

Molecular Formula |

C9H8N4OS |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) ethanethioate |

InChI |

InChI=1S/C9H8N4OS/c1-3-13-9-7(4-11-13)12-8(5-10-9)15-6(2)14/h3-5H,1H2,2H3 |

InChI Key |

PURDLONUZVWWIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=CN=C2C(=N1)C=NN2C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate typically involves the formation of the pyrazolo-pyrazine core followed by the introduction of the ethenyl and ethanethioate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyrazine ring system. Subsequent functionalization steps introduce the ethenyl and ethanethioate groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.

Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong bases or acids.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Features:

Implications:

Thioate Group: Ethanethioate vs. Dodecanethioate: The shorter ethanethioate chain likely confers higher solubility in polar solvents compared to the lipophilic dodecanethioate analog .

Substituents at Position 1 :

- The ethenyl group (target and dodecanethioate) offers a site for further functionalization (e.g., polymerization or Michael additions).

- 1,3-Dimethyl groups (carbamothioate analog) may enhance steric hindrance, reducing enzymatic degradation .

Hypothesized Physicochemical Properties

Notes:

- LogP Trends : The dodecanethioate’s long alkyl chain increases lipophilicity, while the carbamothioate’s polar carbamate group reduces it.

- Stability : Ethanethioate esters are generally susceptible to hydrolysis under acidic/basic conditions. Carbamothioates are more stable due to the resonance stabilization of the carbamate group .

Biological Activity

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C9H8N4OS

- Monoisotopic Mass : 220.04189 Da

- InChIKey : PURDLONUZVWWIE-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound's structure features a pyrazolo[3,4-b]pyrazine moiety, which is known for its diverse pharmacological properties.

Potential Mechanisms Include:

- Protein Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases, which are crucial in regulating cellular functions such as growth and apoptosis.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and modulation of signaling pathways.

- Antioxidant Activity : The presence of sulfur in the ethanethioate group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrazolo derivatives, including this compound. The MTT assay revealed that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values lower than that of standard chemotherapeutics like cisplatin. The mechanism was linked to increased apoptosis via caspase activation and modulation of NF-κB and p53 pathways .

Case Study 2: Protein Kinase Inhibition

Research on related pyrazolo compounds indicated their effectiveness as protein kinase inhibitors. These compounds showed promise in inhibiting specific kinases involved in cancer progression and inflammation, suggesting that this compound may share similar inhibitory effects .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15.2 | Apoptosis via caspase activation |

| Anticancer Activity | MDA-MB-231 | 12.8 | NF-κB suppression |

| Protein Kinase Inhibition | Various | N/A | Inhibition of cell signaling pathways |

Q & A

Q. What are the common synthetic routes for preparing S-(1-Ethenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) ethanethioate, and how do reaction conditions influence yield?

The compound is synthesized via Sonogashira cross-coupling reactions, where thioether or thioester anchor groups are attached to a core structure. For example, S-(4-ethynyl-phenyl) ethanethioate has been coupled with dibrominated precursors under optimized conditions (e.g., controlled temperature and catalyst ratios) to avoid degradation of sensitive functional groups . Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical for improving yield and purity.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. Key markers include:

- ¹H NMR : Signals for ethenyl protons (~5.5–6.5 ppm) and pyrazolo-pyrazine aromatic protons (downfield shifts due to electron-withdrawing effects).

- MS : Molecular ion peaks matching the molecular formula (e.g., m/z 270 [M⁺] in analogous pyrazolo derivatives) . Elemental analysis (C, H, N) further validates purity .

Q. How can crystallographic data for this compound be resolved, and what software tools are recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed. SHELX handles twinned data and high-resolution structures efficiently, making it suitable for small-molecule analysis. Researchers should optimize crystal growth in polar solvents and validate hydrogen bonding/stacking interactions using SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazolo-pyrazine derivatives?

Discrepancies between solution-state NMR and solid-state crystallographic data may arise from conformational flexibility or solvent effects. To resolve this:

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

Molecular docking and molecular dynamics simulations can predict interactions at target binding sites (e.g., enzyme active sites). For example, modifications to the thioester group may improve metabolic stability by reducing hydrolysis susceptibility. Quantum mechanical calculations (e.g., HOMO-LUMO analysis) can identify reactive sites for functionalization .

Q. What experimental pitfalls arise in Sonogashira cross-coupling reactions for similar pyrazolo-pyrazine systems, and how can they be mitigated?

Common issues include:

- Catalyst poisoning : Use rigorously anhydrous conditions and degassed solvents to maintain palladium catalyst activity.

- Side reactions : Employ protecting groups for sensitive functionalities (e.g., nitro or amino groups) during coupling steps .

- Low yield : Optimize stoichiometry (e.g., 1.2:1 alkyne-to-halide ratio) and reaction time (monitored via TLC) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in downstream applications?

Electron-withdrawing groups (e.g., nitro, chloro) on the pyrazine ring increase electrophilicity, enhancing nucleophilic substitution reactivity. Steric hindrance from bulky substituents (e.g., methyl groups) may slow reaction kinetics but improve regioselectivity. Systematic SAR studies using substituent variation (e.g., -OCH₃ vs. -Cl) can quantify these effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.